molecular formula C8H7N3O3 B1424207 5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-20-0

5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1424207
M. Wt: 193.16 g/mol
InChI Key: BXFCYFNGVXEGTI-UHFFFAOYSA-N
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Description

5-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine is a chemical compound that is part of the 1H-pyrrolo[2,3-b]pyridine family . It has been used as a reagent in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine, involves various chemical reactions . These compounds have shown potent activities against FGFR1, 2, and 3 . The development of these methods of compound synthesis may provide an important foundation for future research .


Molecular Structure Analysis

The molecular structure of 5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine is complex, with a molecular weight of 193.16 g/mol . The structure includes a pyrrolo[3,2-b]pyridine scaffold, which is a key component of its chemical properties .


Chemical Reactions Analysis

The chemical reactions involving 5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine are primarily related to its role as a potent inhibitor of fibroblast growth factor receptors (FGFRs) . This compound has shown significant inhibitory activity against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

5-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine is a light yellow solid with a molecular weight of 193.16 g/mol .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Pyrrolopyridine Derivatives : Aiello et al. (1978) describe a new synthesis route for pyrrolo[3,2-b]pyridine, which is relevant to the compound . This synthesis involves starting with a pyrrole ring and includes steps like nitration and hydrogenation (Aiello, Dattolo, Cirrincione, Plescia, & Daidone, 1978).

  • Creation of Fused Heterocycles : Research by El-Nabi (2004) explores the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, achieved through the oxidation of tosylhydrazones, which relates to the chemical structure of the compound in focus (El-Nabi, 2004).

  • Development of New Pyrroloacridinones : Rozhkova et al. (2017) detail the synthesis of new pyrroloacridinone derivatives, using a reaction involving methoxybenzenes or phenols with isobutyric aldehyde and o-aminonitriles. This research is relevant due to the similar structural characteristics of the compounds involved (Rozhkova, Vshivkova, Morozov, Zhulanov, Gorbunov, & Shklyaev, 2017).

  • Nitration Studies : Bissell and Swansiger (1987) studied the nitration of various pyridine N-oxides, including compounds structurally related to 5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine. Their work provides insights into the reactivity and transformations of such compounds under nitration conditions (Bissell & Swansiger, 1987).

  • Study of Molecular Conformation and Reactivity : Punte, Rivero, Cerdeira, and Nudelman (1990) conducted a structural study of 2-methoxy-3,5-dinitropyridine. This research is relevant for understanding the molecular conformation and reactivity of nitro- and methoxy-substituted pyridines, which are closely related to the compound (Punte, Rivero, Cerdeira, & Nudelman, 1990).

  • Synthesis of Indole Analogues : Figueroa‐Pérez et al. (2006) discuss the synthesis of 7-azaindole derivatives, starting from compounds including 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, which shares a similar structural framework with the compound of interest (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Future Directions

The future research directions for 5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine are likely to focus on its potential as a cancer therapy . Given its potent inhibitory activity against FGFRs, this compound could play a significant role in the development of new treatments for various types of tumors .

properties

IUPAC Name

5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-7-3-2-5-8(10-7)6(4-9-5)11(12)13/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFCYFNGVXEGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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